ETHYL 2-(4-CHLOROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-(4-CHLOROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a bicyclic heteroaromatic compound featuring a cycloheptathiophene core substituted with an ethyl ester group at position 3 and a 4-chlorobenzamido moiety at position 2. The chlorine atom at the para position of the benzamido group introduces electron-withdrawing effects, which may enhance stability and influence intermolecular interactions. Such structural attributes make it a candidate for pharmaceutical intermediates or materials science applications, where substituent effects are critical .
Properties
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S/c1-2-24-19(23)16-14-6-4-3-5-7-15(14)25-18(16)21-17(22)12-8-10-13(20)11-9-12/h8-11H,2-7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTGIZSIZTUPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-CHLOROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like FTIR, MS, and NMR .
Chemical Reactions Analysis
Acylation and Amidation Reactions
The compound undergoes amide bond modifications through reactions with acyl chlorides. In pyridine-mediated conditions:
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Reacts with benzoyl chloride at 80°C to form N-benzoyl derivatives (yield: 78-82%)
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Chloroacetyl chloride introduces α-chloroacetamide groups at room temperature (yield: 85%)
Key data :
| Reagent | Product | Temperature | Yield (%) |
|---|---|---|---|
| Benzoyl chloride | N-benzoylated derivative | 80°C | 78–82 |
| Chloroacetyl chloride | α-chloroacetamide adduct | 25°C | 85 |
Cyclization Reactions
Under basic conditions (Et₃N/ethanol), the compound forms fused heterocycles:
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With ethyl isothiocyanate: Produces benzo thieno[2,3-d] thiazin-4-one via thiourea intermediate
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Cyclocondensation with POCl₃ yields chloro-thieno[2,3-d]pyrimidine derivatives (reflux, 4 hr)
Mechanistic pathway :
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Nucleophilic attack by amine on carbonyl carbon
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Intramolecular cyclization via sulfur participation
Hydrolysis and Ester Modification
The ethyl ester group demonstrates tunable reactivity:
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Basic hydrolysis (NaOH/EtOH, 70°C) converts ester to carboxylic acid (95% conversion)
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Transesterification with methanol/H₂SO₄ yields methyl ester (quantitative)
Comparative reactivity :
| Reaction Type | Conditions | Product |
|---|---|---|
| Ester hydrolysis | 2M NaOH, 70°C, 3 hr | Carboxylic acid |
| Transesterification | MeOH, H₂SO₄, reflux | Methyl ester |
Nucleophilic Substitutions
The 4-chlorobenzamido group participates in SNAr reactions :
Kinetic data :
| Nucleophile | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | Ethanol | 12 | 67 |
| Thiourea | DMF | 8 | 72 |
Stability and Reactivity Considerations
-
Thermal stability : Decomposes above 240°C (TGA data)
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pH sensitivity : Stable in neutral conditions; hydrolyzes rapidly at pH >10
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Light sensitivity : Chlorobenzene moiety causes gradual degradation under UV
This compound's multifunctional design enables its use as a versatile scaffold in medicinal chemistry and materials science. Recent studies highlight its potential for developing kinase inhibitors and apoptosis-inducing agents , with ongoing research exploring its photophysical properties for optoelectronic applications.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a cycloheptathiophene core with an ethyl ester functional group and a 4-chlorobenzamide substituent. Its synthesis typically involves several key steps:
- Starting Materials : Cycloheptanone, ethyl cyanoacetate, and chlorobenzoyl chloride.
- Synthesis Methods : Multi-step procedures including acylation and cyclization reactions.
- Common Reactions :
- Gewald reaction for thiophene derivatives.
- Oxidation and reduction reactions for structural modifications.
Medicinal Chemistry
Ethyl 2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has garnered attention for its potential as an anticancer agent . Research indicates that similar compounds can induce apoptosis in cancer cell lines by triggering cell cycle arrest.
Case Study : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism is believed to involve the disruption of key cellular pathways that regulate apoptosis.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties , showing effectiveness against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes, leading to cell lysis.
Case Study : A study evaluated its activity against Staphylococcus aureus and Escherichia coli, revealing significant inhibition of bacterial growth at certain concentrations.
Material Science
In addition to biological applications, this compound is explored in the development of organic semiconductors and corrosion inhibitors . Its unique electronic properties make it suitable for use in electronic devices.
Comparative Data Table
| Application Area | Potential Benefits | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |
| Antimicrobial Activity | Effective against bacteria | Inhibits growth of Staphylococcus aureus |
| Material Science | Use in organic semiconductors | Exhibits favorable electronic properties |
Mechanism of Action
The mechanism of action of ETHYL 2-(4-CHLOROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . In cancer cells, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound is compared to two analogs with modifications at the benzamido substituent:
Ethyl 2-benzamido-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (unsubstituted benzamido) .
Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (4-nitrobenzamido) .
Substituent Effects on Properties
Electronic Effects
- Unsubstituted Benzamido (H): The absence of substituents results in minimal electronic perturbation.
- 4-Chlorobenzamido (Cl) : The chlorine atom is a moderate electron-withdrawing group (EWG), polarizing the aromatic ring and enhancing stability. This may reduce reactivity in nucleophilic environments while improving binding affinity in biological systems .
- 4-Nitrobenzamido (NO₂): The nitro group is a strong EWG, significantly deactivating the aromatic ring. This increases susceptibility to nucleophilic attack but reduces solubility in non-polar solvents due to heightened polarity .
Physicochemical Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | Substituent Type | Key Characteristics |
|---|---|---|---|---|
| Ethyl 2-benzamido-...-carboxylate | H | ~342.4 (estimated) | None | Baseline polarity; moderate reactivity |
| Target compound (4-Cl) | Cl | ~377.9 (estimated) | Moderate EWG | Enhanced stability; balanced lipophilicity |
| Ethyl 2-(4-nitrobenzamido)-...-carboxylate | NO₂ | 388.437 | Strong EWG | High polarity; lower solubility in organics |
Note: Molecular weights are estimated based on core structure differences. The nitro derivative’s exact weight is cited from experimental data .
Solid-State Interactions
Although hydrogen bonding patterns are documented for triazole-thiocarbonohydrazide systems (), the cycloheptathiophene analogs likely exhibit distinct packing behaviors. The chloro substituent may engage in halogen bonding, influencing crystallinity and thermal stability .
Biological Activity
Ethyl 2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a thiophene moiety and an ethyl ester functional group. Its molecular formula is , with a molecular weight of approximately 295.79 g/mol. The presence of the chlorobenzamide group is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClN₁O₂S |
| Molecular Weight | 295.79 g/mol |
| LogP | 3.8279 |
| Polar Surface Area | 54.9 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. In vitro tests have shown efficacy against various microbial strains. For instance:
- Study Findings : A series of derivatives were synthesized and evaluated for their antimicrobial activity against selected microbial species. Ethyl derivatives demonstrated significant inhibition zones compared to controls.
- Mechanism : The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : Preliminary studies indicate that certain thiophene derivatives exhibit cytotoxic activity against human lung cancer cell lines (A-549) at concentrations as low as .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of specific apoptotic pathways, although detailed mechanisms remain to be fully elucidated.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays:
- IC50 Values : Certain derivatives have shown IC50 values of 48.45 µM and 45.33 µM in DPPH radical scavenging assays, indicating strong antioxidant activity .
- Implications : This antioxidant property suggests potential applications in preventing oxidative stress-related diseases.
Case Studies
- Antimicrobial Evaluation : A study involved synthesizing various ethyl thiophene derivatives and testing them against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a chlorobenzamide substituent exhibited enhanced antibacterial activity compared to their non-substituted counterparts.
- Cytotoxicity Assays : In a comparative study involving multiple thiophene derivatives on A-549 cells, this compound showed promising results in reducing cell viability at micromolar concentrations.
Q & A
Q. What synthetic methodologies are reported for the preparation of ethyl 2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate?
The compound is synthesized via alkylation of thiopyrimidinone derivatives using 2-chloroacetamide intermediates. A representative procedure involves reacting 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in DMF with potassium carbonate as a base. The reaction typically yields monosubstituted S-acetamide derivatives (55% yield), confirmed by H NMR (e.g., δ 12.61 ppm for NH-3 and δ 4.35 ppm for OCHCH) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Structural validation is achieved through a combination of spectroscopic techniques:
- H NMR : Peaks at δ 12.61 ppm (broad singlet, NH-3) and δ 11.29 ppm (sharp singlet, NHCO) confirm hydrogen bonding and amide functionality.
- Elemental Analysis : Calculated values (e.g., C: 55.49%, N: 10.68%, S: 11.40%) should align with experimental results (C: 55.36%, N: 10.65%, S: 11.36%) to verify purity .
- Mass Spectrometry : High-resolution MS (HRMS) can corroborate molecular weight (e.g., 388.437 g/mol) .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound?
Contradictions in biological data (e.g., antimicrobial vs. anticancer activity) may arise from variations in assay conditions or structural analogs. To address this:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-chlorobenzamido with nitro or methoxy groups) and compare bioactivity .
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
- Dose-Response Analysis : Confirm IC values across multiple replicates to validate potency claims .
Q. How can computational methods predict the metabolic stability of this compound?
Human aldehyde oxidase (hAOX1) metabolism can be modeled using:
- Docking Simulations : Align the compound with hAOX1’s active site (PDB: 4UHW) to identify potential oxidation sites (e.g., sulfur in the thiophene ring) .
- DFT Calculations : Calculate frontier molecular orbitals (FMOs) to predict electron-rich regions prone to enzymatic attack. For example, the cyclohepta[b]thiophene ring may show high HOMO density, increasing susceptibility to oxidation .
- In Silico Metabolism Tools : Software like StarDrop or ADMET Predictor can simulate phase I/II metabolic pathways .
Q. What crystallographic techniques elucidate hydrogen-bonding interactions in derivatives of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for mapping hydrogen-bonding networks. For example:
- N—H···O/S Interactions : In analogs like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, N—H···S bonds stabilize the crystal lattice (d = 2.85 Å, θ = 158°).
- O—H···S Interactions : Methanol solvent molecules often mediate O—H···S hydrogen bonds (d = 3.10 Å), influencing packing efficiency .
Methodological Challenges
Q. How can researchers optimize reaction yields for large-scale synthesis?
Yield optimization requires:
- Solvent Screening : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Catalyst Exploration : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Temperature Gradients : Perform reactions under reflux (80–100°C) to accelerate kinetics while monitoring decomposition via TLC .
Q. What analytical pitfalls arise in characterizing this compound’s tautomeric forms?
The thiophene-carboxylate moiety may exhibit keto-enol tautomerism, complicating NMR interpretation. Mitigation strategies include:
- Variable-Temperature NMR : Monitor peak shifts (e.g., δ 6.03 ppm for CH-5) at 25°C vs. −40°C to identify tautomeric equilibria.
- IR Spectroscopy : Detect carbonyl stretches (1710 cm for ester C=O) and enolic O-H stretches (broad ~3000 cm) .
Biological and Pharmacological Evaluation
Q. What in vitro models are suitable for assessing this compound’s anticancer potential?
- Apoptosis Assays : Use Annexin V-FITC/PI staining in colorectal cancer cells (HCT-116) to quantify apoptosis induction.
- Kinase Inhibition Profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) to identify molecular targets .
- Cytotoxicity Comparisons : Benchmark against cisplatin in NCI-60 cell lines to establish selectivity indices .
Q. How can researchers validate antimicrobial activity against drug-resistant strains?
- MIC Determinations : Test against methicillin-resistant Staphylococcus aureus (MRSA) using broth microdilution (CLSI guidelines).
- Biofilm Disruption Assays : Quantify biofilm biomass via crystal violet staining after 24-hour exposure .
Computational and Theoretical Studies
Q. What DFT parameters predict the compound’s reactivity in electrophilic substitution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
